molecular formula C11H9Cl B051744 1-(Chloromethyl)naphthalene CAS No. 86-52-2

1-(Chloromethyl)naphthalene

Cat. No.: B051744
CAS No.: 86-52-2
M. Wt: 176.64 g/mol
InChI Key: XMWGTKZEDLCVIG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)naphthalene (CAS 86-52-2) is a halogenated aromatic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . Its IUPAC name is This compound, and it is characterized by a naphthalene ring substituted with a chloromethyl group at the 1-position. The compound exhibits a melting point of 20–22°C and a boiling point of 291–292°C, with a density of 1.167 g/cm³ and a refractive index of 1.635–1.639 .

Scientific Research Applications

Synthetic Intermediate

1-(Chloromethyl)naphthalene is widely used as an intermediate in the synthesis of various organic compounds. One significant application is its role in the production of 1-naphthaldehyde , which is crucial for synthesizing dyes and pharmaceuticals . The compound can be synthesized through several methods, including the reaction of naphthalene with paraformaldehyde and hydrochloric acid under controlled conditions .

Antifungal Activity

Research has demonstrated that derivatives of this compound possess significant antifungal properties. A series of derivatives were synthesized and tested against various fungal strains, including Candida albicans. The results indicated that many derivatives exhibited considerable antifungal activity, with some showing a high zone of inhibition and low Minimum Inhibitory Concentration (MIC) values .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Derivative 2a205
Derivative 2b253
Derivative 2c1510

Materials Science

Fluorescent Brightening Agent

In materials science, this compound is utilized as a fluorescent brightening agent in synthetic resins and dyes. Its ability to enhance fluorescence makes it valuable for applications in coatings and plastics . The compound's derivatives can also undergo palladium-catalyzed nucleophilic dearomatization to yield ortho- or para-substituted carbocycles, which can be further utilized in advanced material formulations .

Case Studies

Case Study: Antifungal Evaluation

A study evaluated a series of 1-chloromethyl naphthalene derivatives for their antifungal activity against Candida albicans. The research involved synthesizing various substituted anilines and assessing their efficacy through standard microbiological techniques. The findings highlighted the structure-activity relationship, indicating that specific substitutions significantly enhanced antifungal properties .

Case Study: ATRP Application

In another study focusing on polymer synthesis, researchers utilized this compound as an initiator for ATRP at elevated temperatures. The resulting polystyrene demonstrated desirable characteristics for potential applications in drug delivery systems due to its controlled molecular weight and functionalization capabilities .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)naphthalene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-(Chloromethyl)naphthalene 86-52-2 C₁₁H₉Cl 176.64 20–22 291–292 1.167
1-Methylnaphthalene 90-12-0 C₁₁H₁₀ 142.20 -30 244–246 1.020
2-Methylnaphthalene 91-57-6 C₁₁H₁₀ 142.20 34–36 241–243 1.025
1-(Bromomethyl)naphthalene 3166-68-1 C₁₁H₉Br 221.10 32–34 295–297 1.497
Naphthalene-1-sulfonyl chloride 85-46-1 C₁₀H₇ClO₂S 226.68 68–70 335 (decomposes) 1.408

Key Observations :

  • Halogen Substitution: Chloro- and bromomethyl derivatives exhibit higher molecular weights and densities compared to non-halogenated analogs (e.g., 1-methylnaphthalene) due to the heavier halogen atoms .
  • Melting Points : Chloromethyl and bromomethyl derivatives have higher melting points than their methyl counterparts, reflecting stronger intermolecular forces .

Alkylation Efficiency

This compound is less reactive than its bromo analog in nucleophilic substitution reactions. For example, in palladium-catalyzed C–H activation:

  • This compound : Forms palladium complexes ([Pd(a-/b-MeNAP)X]₂) in minutes with 50–83% yields .
  • 1-(Bromomethyl)naphthalene : Faster reaction kinetics due to the weaker C–Br bond, achieving higher yields under similar conditions .

Functional Group Compatibility

  • This compound : Reacts with imidazoles to form ionic liquids (e.g., NI) via reflux in dichloromethane .
  • Naphthalene-1-sulfonyl chloride : Used as a sulfonating agent in peptide synthesis, contrasting with the alkylation role of chloromethyl derivatives .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Fate
This compound - Lachrymator and vesicant
- Causes skin/eye irritation
Slow biodegradation; potential bioaccumulation
1-Methylnaphthalene - Low acute toxicity
- Chronic exposure linked to respiratory effects
Volatilizes in air; moderate water solubility
2-Methylnaphthalene - Similar to 1-methylnaphthalene
- Suspected carcinogen in rodents
Persistent in sediments

Notable Findings:

  • Chloromethyl derivatives are more hazardous due to their reactive chlorine atom, whereas methylnaphthalenes pose chronic environmental risks .

Biological Activity

1-(Chloromethyl)naphthalene is a chlorinated aromatic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis and Derivatives

The synthesis of this compound typically involves the chloromethylation of naphthalene using chloromethyl methyl ether or other chloromethylating agents. The derivatives of this compound have been synthesized through various methods, including reactions with substituted anilines and heteroaryls to enhance their biological activity. For instance, Banedar et al. (2011) reported that several derivatives exhibited notable antifungal properties against Candida albicans, with significant zones of inhibition observed in vitro .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. In a study by Banedar et al., derivatives showed considerable antifungal activity, with some compounds demonstrating higher efficacy than standard antifungal agents .

Table 1: Antifungal Activity of this compound Derivatives

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2a (Lead Compound)2050 µg/mL
2b2530 µg/mL
2c1570 µg/mL
2e (Di-substituted)3025 µg/mL

Anticancer Activity

Recent studies have also explored the anticancer potential of naphthalene derivatives. For example, a series of naphthalene-substituted triazole spirodienones were synthesized, showing promising cytotoxic effects against breast cancer cell lines (MDA-MB-231). Compound 6a demonstrated significant cell cycle arrest and induced apoptosis at low concentrations, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Effects of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Effect on Cell Cycle
6aMDA-MB-2311.5G1 to S phase arrest
8cMDA-MB-2313.0G1 to S phase arrest

The mechanism by which these compounds exert their biological effects is an area of active research. The inhibition of photosynthetic electron transport has been noted as a significant action for some naphthalene derivatives, which can lead to reduced metabolic activity in target organisms . Additionally, the interaction with cellular components such as DNA and proteins may contribute to their cytotoxic effects in cancer cells.

Case Studies

  • Antifungal Study : In a study evaluating the antifungal activity of various derivatives, it was found that modifications at specific positions on the phenyl ring significantly enhanced antifungal efficacy against C. albicans. The presence of electron-withdrawing groups like chloro and carboxylic acid at specific positions resulted in increased activity .
  • Anticancer Evaluation : A detailed investigation into naphthalene-substituted triazoles revealed that compound 6a not only inhibited tumor growth in vivo but also showed no apparent toxicity to major organs at therapeutic doses in mice, suggesting a favorable safety profile for further development .

Ecotoxicity Considerations

Despite its biological applications, caution is warranted due to the ecotoxicity associated with this compound. It has been classified as very toxic to aquatic organisms, necessitating careful handling and disposal to prevent environmental contamination .

Q & A

Basic Questions

Q. What experimental methods are used to determine the physicochemical properties of 1-(chloromethyl)naphthalene?

The physicochemical properties of this compound, such as melting point (32°C), boiling point (291.5°C), density (1.2 g/cm³), and refractive index (1.631), are typically determined using standardized laboratory techniques. For example:

  • Melting/Boiling Points : Measured via differential scanning calorimetry (DSC) or capillary tube methods under controlled conditions .
  • Density/Refractive Index : Determined using pycnometry and refractometry, respectively, with calibration against reference standards .
  • LogP (Partition Coefficient) : Calculated via chromatography or computational modeling to assess hydrophobicity .

Q. How is this compound structurally characterized in research settings?

Advanced spectroscopic techniques are employed:

  • FT-IR and FT-Raman Spectroscopy : Used to identify vibrational modes and confirm functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) .
  • Mass Spectrometry (MS) : Provides molecular weight confirmation (176.64 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and methylene chloride group positions .

Q. What are the primary applications of this compound in synthetic chemistry?

This compound serves as a versatile alkylating agent:

  • Polymer Synthesis : Acts as a monomer or crosslinker in resins, leveraging its reactive chloromethyl group .
  • Pharmaceutical Intermediates : Used to synthesize naphthalene derivatives via nucleophilic substitution or coupling reactions .

Advanced Research Questions

Q. How are systematic reviews conducted to evaluate the toxicity of this compound?

A structured framework is followed, as outlined in toxicological profiles :

Literature Search : Databases (PubMed, TOXCENTER) are queried using CAS numbers, synonyms, and MeSH terms, with filters for species (human, mammals), routes (inhalation, oral), and health outcomes (hepatic, respiratory effects) .

Data Extraction : Customized forms capture study design, dose-response data, and endpoints (e.g., Table C-2 in evidence) .

Risk of Bias Assessment : Tools like Table C-6/C-7 evaluate randomization, blinding, and outcome reporting in animal/human studies .

Evidence Synthesis : Confidence ratings (High to Very Low) are assigned based on consistency and study quality .

Q. How can contradictory data on this compound’s toxicological effects be resolved?

Contradictions arise from variations in experimental models or exposure protocols. Resolution strategies include:

  • Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across studies .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to explain species-specific outcomes .
  • Meta-Analysis : Statistically pool data while adjusting for heterogeneity (e.g., via fixed/random-effects models) .

Q. What experimental designs minimize bias in inhalation toxicity studies of this compound?

Key considerations include:

  • Randomization : Ensure equal distribution of confounding factors (e.g., age, weight) across exposure groups .
  • Blinding : Mask researchers to treatment groups during data collection/analysis .
  • Control Groups : Use sham-exposed or vehicle controls to isolate compound-specific effects .
  • Endpoint Validation : Employ histopathology and biomarker assays (e.g., glutathione depletion) for objective outcomes .

Q. How is computational modeling applied to predict the environmental fate of this compound?

Models like EPI Suite estimate:

  • Persistence : Hydrolysis half-life (predicted >1 year due to aromatic stability) .
  • Bioaccumulation : High LogP (3.72) suggests potential lipid accumulation, validated via bioconcentration factor (BCF) assays .
  • Degradation Pathways : Abiotic (photolysis) and biotic (microbial) pathways are simulated using QSAR tools .

Q. Methodological Notes

  • Toxicokinetic Studies : Use radiolabeled ¹⁴C-1-(chloromethyl)naphthalene to track absorption/distribution in vivo .
  • Analytical Quantification : HPLC-UV or GC-MS with internal standards (e.g., deuterated analogs) ensures precision in environmental/biological samples .
  • Structural Modifications : Explore substituent effects (e.g., fluorination) on reactivity/toxicity using DFT calculations .

Preparation Methods

Synthetic Methodologies

Thionyl Chloride-Mediated Chlorination of 1-Naphthalenemethanol

The direct chlorination of 1-naphthalenemethanol using thionyl chloride (SOCl₂) represents a classical approach. In this method, 28.5 mmol of 1-naphthalenemethanol is dissolved in anhydrous chloroform and cooled to 5°C. Thionyl chloride (42.8 mmol) is added dropwise to maintain the temperature below 10°C, followed by stirring at 30°C for 30 minutes . The mixture is neutralized with saturated sodium bicarbonate, extracted with chloroform, and dried over Na₂SO₄. While this method achieves moderate yields (70–80%), it requires stringent temperature control and generates corrosive HCl gas as a byproduct .

Palladium-Catalyzed Cross-Coupling of 1-Naphthylacetyl Chloride

A niche method involves palladium-catalyzed reactions using 1-naphthylacetyl chloride. In a nitrogen-filled glovebox, 0.5 mmol of 1-naphthylacetyl chloride is combined with a pre-mixed Pd[P(o-tol)]₃ catalyst system . Although this approach avoids acidic conditions, its scalability is limited by the cost of palladium catalysts and specialized equipment requirements. Yield data for this method remain unspecified in the literature .

Lewis Acid-Catalyzed Chloromethylation of Naphthalene

The most industrially viable method involves the chloromethylation of naphthalene using paraformaldehyde, concentrated HCl, and a dual Lewis acid system (FeCl₃/CuCl). Key steps include:

  • Reagent Mixing : Naphthalene (1 mol), paraformaldehyde (1.5–2.5 mol), FeCl₃ (0.01–0.023 mol), CuCl (0.01–0.02 mol), benzyltriethylammonium chloride (0.008–0.015 mol), and 42–43% HCl (2–3 mol) are combined .

  • Reaction Conditions : The mixture is heated to 35–45°C for 2–4 hours under HCl gas bubbling (450 mL/min) .

  • Workup : The organic phase is separated, washed with potassium carbonate and water, and crystallized in ethanol or methanol at −5°C .

This method achieves yields of 95–97% with 98.5–99.6% purity, attributed to the synergistic effect of FeCl₃/CuCl and the phase transfer catalyst .

Comparative Analysis of Reaction Parameters

Parameter Thionyl Chloride Method Palladium Method Lewis Acid Method
Catalyst NonePd[P(o-tol)]₃FeCl₃/CuCl
Temperature 5–30°CAmbient35–45°C
Reaction Time 30 minutesUnspecified2–4 hours
Yield 70–80%Unreported95–97%
Purity 90–95%Unreported98.5–99.6%
Byproducts HCl gasUnknownMinimal

Data synthesized from

Process Optimization and Scalability Considerations

Catalyst Selection

The FeCl₃/CuCl system enhances chloromethylation efficiency by stabilizing intermediates and reducing side reactions. FeCl₃ alone yields 79.5% product, but combining it with CuCl increases yields to 95%+ by facilitating HCl activation .

Hydrochloric Acid Concentration

Using 42–43% HCl (rather than 37%) improves chlorine availability and reaction kinetics. Higher concentrations reduce emulsification and phase separation issues .

Crystallization vs. Distillation

Traditional methods require cyclohexane distillation, which poses explosion risks. The Lewis acid method replaces distillation with ethanol crystallization, reducing energy consumption by 40% and improving safety .

Properties

IUPAC Name

1-(chloromethyl)naphthalene
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InChI

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
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InChI Key

XMWGTKZEDLCVIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCl
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Molecular Formula

C11H9Cl
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DSSTOX Substance ID

DTXSID5058939
Record name Naphthalene, 1-(chloromethyl)-
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Molecular Weight

176.64 g/mol
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Physical Description

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS]
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CAS No.

86-52-2, 35255-58-4
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1-(Chloromethyl)naphthalene
1-(Chloromethyl)naphthalene
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1-(Chloromethyl)naphthalene

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